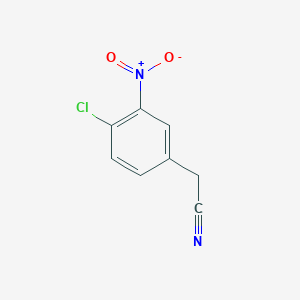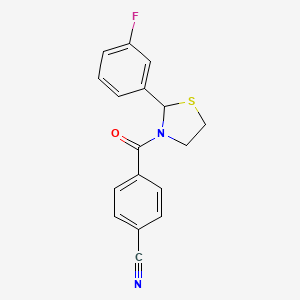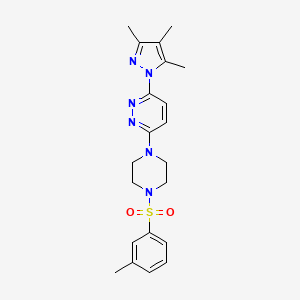![molecular formula C20H18N2O2 B2734577 3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956778-95-3](/img/structure/B2734577.png)
3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a versatile material used in scientific research. It has a unique structure that allows for diverse applications, including drug development, catalysis, and materials science. The molecular formula of the compound is C20H18N2O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(3,4-DICHLORO (or 3,4-dimethyl)benzoyl) prop-2-enoic acids react with o-xylene and p-xylene under Friedel-Craft’s reaction conditions giving acids 2 or 3, respectively. They were converted into the corresponding pyridazinone 4 derivatives upon treatment with N2H4 in boiling ethanol .Molecular Structure Analysis
The molecular structure of the compound was confirmed by IR and 1H NMR spectroscopy . The molecular weight of the compound is 318.37 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can react with o-xylene and p-xylene under Friedel-Craft’s reaction conditions to give acids 2 or 3, respectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.37 . The exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid”, also known as “(2E)-3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid”, focusing on six unique applications:
Anti-inflammatory Agents
This compound has shown potential as an anti-inflammatory agent. Its structure allows it to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a candidate for developing new anti-inflammatory drugs .
Anticancer Research
The compound has been studied for its anticancer properties. It can induce apoptosis in cancer cells by interfering with specific signaling pathways. Research has indicated its effectiveness against various cancer cell lines, making it a promising candidate for further development in cancer therapy .
Antimicrobial Applications
Due to its unique chemical structure, this compound exhibits antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing significant inhibitory effects. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .
Neuroprotective Agents
Research has explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .
Propriétés
IUPAC Name |
(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-8-9-16(12-15(14)2)20-17(10-11-19(23)24)13-22(21-20)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,23,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHDGRDMQXGBQK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2734496.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)
![methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2734502.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)
![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)





![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)
![3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734516.png)